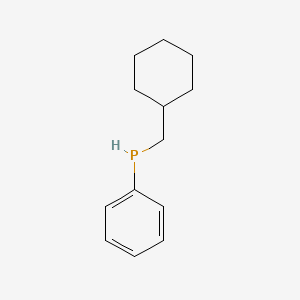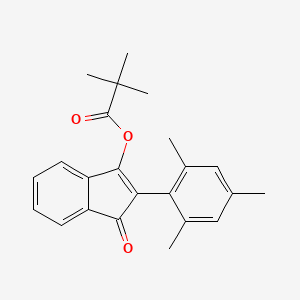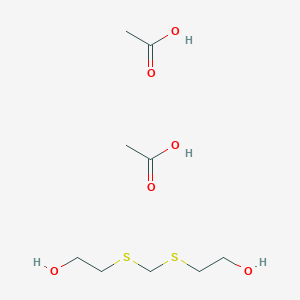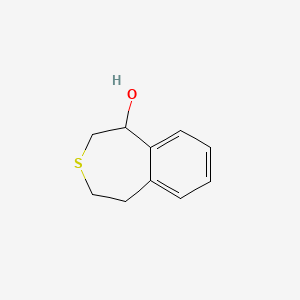
2,4,8-Trimethylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8-Trimethylnonane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 4th, and 8th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethylnonane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as nonane, with methylating agents like methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts to facilitate the alkylation reaction. These processes are designed to maximize yield and purity while minimizing by-products and waste. The choice of catalyst, reaction conditions, and purification methods are critical factors in the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,8-Trimethylnonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to simpler hydrocarbons by breaking carbon-carbon bonds.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
2,4,8-Trimethylnonane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkanes.
Biology: Investigated for its potential effects on biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,8-Trimethylnonane in various applications depends on its chemical properties. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of methyl groups, which can stabilize or destabilize reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5,8-Trimethylnonane
- 2,6,8-Trimethyl-4-nonanol
- 2,4,8-Trimethyl-6-nonanol
Uniqueness
2,4,8-Trimethylnonane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to other trimethylnonane isomers, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
49542-74-7 |
|---|---|
Molekularformel |
C12H26 |
Molekulargewicht |
170.33 g/mol |
IUPAC-Name |
2,4,8-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-10(2)7-6-8-12(5)9-11(3)4/h10-12H,6-9H2,1-5H3 |
InChI-Schlüssel |
PZXMOJBYRFSNJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)



